![molecular formula C9H12ClN3O B2513734 N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide CAS No. 2305479-42-7](/img/structure/B2513734.png)
N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide, also known as CMPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMPE has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide can reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide has been shown to reduce pain and swelling in animal models of inflammation. These effects are thought to be due to the inhibition of COX-2 activity by N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide is relatively expensive compared to other compounds used in inflammation research.
Future Directions
There are several potential future directions for research on N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide. One area of interest is the development of new drugs based on the structure of N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide that may have improved efficacy and reduced side effects. Another area of interest is the investigation of the potential use of N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide in the treatment of other inflammatory disorders such as multiple sclerosis and psoriasis. Finally, further studies are needed to fully understand the mechanism of action of N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide and its potential interactions with other drugs.
Synthesis Methods
The synthesis of N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide involves the reaction of 4-chloro-5-methylpyrazole with ethyl acrylate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide in high yield and purity.
Scientific Research Applications
N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide has been studied extensively for its potential use in the treatment of various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease. In addition, N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide has been shown to have analgesic effects, making it a potential candidate for pain management.
properties
IUPAC Name |
N-[2-(4-chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-3-9(14)11-4-5-13-7(2)8(10)6-12-13/h3,6H,1,4-5H2,2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAZUFZQJYUUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCNC(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

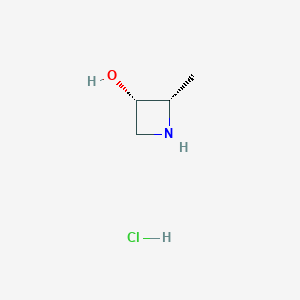
![2-(6-oxopyridazin-1(6H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2513654.png)
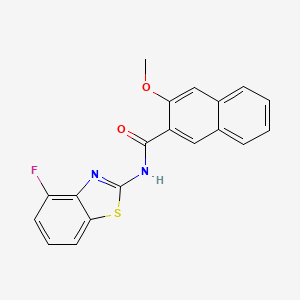
![2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/structure/B2513657.png)
![(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2513658.png)
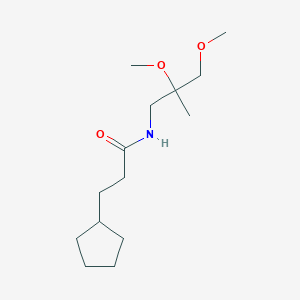
![N1-(2-methoxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2513662.png)
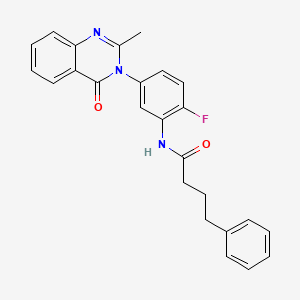

![N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide](/img/structure/B2513666.png)
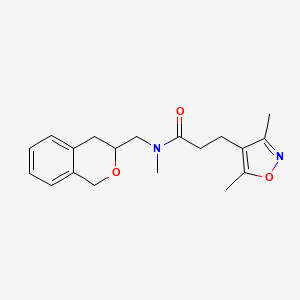


![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)